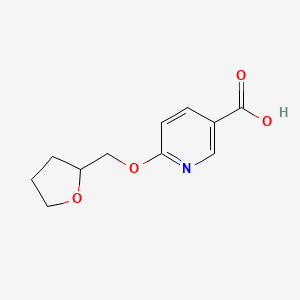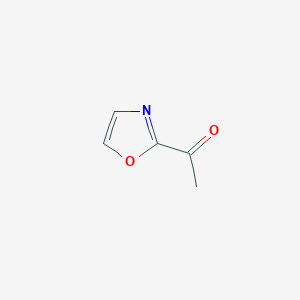
2,4-Difluoro-benzamidine hydrochloride
Overview
Description
2,4-Difluoro-benzamidine hydrochloride is an organic compound with the molecular formula C7H6F2N2·HCl It is a derivative of benzamidine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions
Scientific Research Applications
2,4-Difluoro-benzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition, particularly serine proteases.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-benzamidine hydrochloride are proteases such as Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the modulation of the biological processes these enzymes are involved in, leading to therapeutic effects.
Biochemical Pathways
This disruption can affect various downstream effects, such as the regulation of inflammation and blood clotting .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the drug reaches its target sites to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it interacts with. By inhibiting the activity of key proteases, the compound can modulate various biological processes, potentially leading to therapeutic benefits .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-benzamidine hydrochloride plays a crucial role in biochemical reactions as a potent inhibitor of serine proteases. It interacts with enzymes such as trypsin, kallikrein, and urokinase-type plasminogen activator. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . This inhibition is essential for studying the enzyme’s function and for developing inhibitors as potential therapeutic agents.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteases by this compound can lead to altered cell signaling, affecting processes such as inflammation and apoptosis . Additionally, this compound can modulate gene expression by preventing the degradation of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of serine proteases. This binding is typically reversible and involves interactions with key amino acid residues in the enzyme’s active site. By occupying the active site, this compound prevents the binding and cleavage of the enzyme’s natural substrates . This inhibition can be used to study the enzyme’s structure and function and to develop new inhibitors for therapeutic use.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained inhibition of protease activity, affecting cellular processes such as proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not lead to additional inhibition but may increase toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound can affect metabolic flux by inhibiting proteases that regulate key metabolic processes . For example, the inhibition of proteases involved in the breakdown of signaling molecules can lead to altered levels of metabolites and changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness as a protease inhibitor.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role as a protease inhibitor, as it ensures that the compound reaches the sites where proteases are active.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-benzamidine hydrochloride typically involves the reaction of 2,4-difluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-benzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The amidine group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products:
Substitution Reactions: Products include various substituted benzamidines.
Hydrolysis: The major product is 2,4-difluorobenzoic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Comparison with Similar Compounds
- 4-Fluoro-benzamidine hydrochloride
- 3,5-Difluoro-benzamidine hydrochloride
- Benzamidine hydrochloride
Comparison: 2,4-Difluoro-benzamidine hydrochloride is unique due to the presence of two fluorine atoms at specific positions on the benzene ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. The presence of fluorine atoms also enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
2,4-difluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFTUPMWPSKTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602226 | |
| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-21-1 | |
| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)



![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)


